molecular formula C21H20O2P+ B1630933 (2-Carboxyethyl)triphenylphosphonium bromide CAS No. 51114-94-4

(2-Carboxyethyl)triphenylphosphonium bromide

Cat. No.: B1630933
CAS No.: 51114-94-4
M. Wt: 335.4 g/mol
InChI Key: FLYPZWDELZKIOY-UHFFFAOYSA-O
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Description

(2-Carboxyethyl)triphenylphosphonium bromide is an organic compound with the molecular formula C21H20BrO2P. It is a white to slightly yellow crystalline solid that is soluble in organic solvents such as chloroform, ethanol, and ether, but insoluble in water . This compound is commonly used in organic synthesis and as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Carboxyethyl)triphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with a carboxyethyl halide. One common method involves the reaction of triphenylphosphine with bromoacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds as follows :

    Reaction of Triphenylphosphine with Bromoacetic Acid:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Carboxyethyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although these are less common.

    Addition Reactions: It can undergo addition reactions with various electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Addition: Electrophiles such as alkyl halides or acyl chlorides are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a phosphonium salt with an amine substituent.

Scientific Research Applications

(2-Carboxyethyl)triphenylphosphonium bromide has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

  • (2-Carboxyethyl)triphenylphosphonium chloride
  • (2-Carboxyethyl)triphenylphosphonium iodide
  • (2-Carboxyethyl)triphenylphosphonium fluoride

Uniqueness

(2-Carboxyethyl)triphenylphosphonium bromide is unique due to its specific bromide counterion, which can influence its reactivity and solubility properties. Compared to its chloride, iodide, and fluoride counterparts, the bromide version may exhibit different reactivity in certain chemical reactions, making it suitable for specific applications .

Properties

IUPAC Name

2-carboxyethyl(triphenyl)phosphanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19O2P/c22-21(23)16-17-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYPZWDELZKIOY-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O2P+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51114-94-4
Record name 3-(Triphenylphosphoranyl)propanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051114944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods I

Procedure details

Reflux a solution of triphenylphosphine (91.3 g, 348 mmol, 1.05 equivalents) and 3-bromopropionic acid (50.7 g, 331 mmol) in acetonitrile (250 ml) for three hours, allow to sit at room temperature overnight. Add ether (400 ml) and cool in the freezer for two hours. Filter solids, rinse with ether, and dry solids under high vacuum to obtain the title compound (94.1 g, 68%). NMR (400 MHz, CDCl3): δ 3.15 (m, 2H), 3.73 (m, 2H), 7.69-7.83 (m, 15H).
Quantity
91.3 g
Type
reactant
Reaction Step One
Quantity
50.7 g
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reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
title compound
Yield
68%

Synthesis routes and methods II

Procedure details

A solution of 90 g. of triphenylphosphine and 50 g. of 3-bromopropionic acid in 550 ml. of acetonitrile was refluxed for two days. The reaction mixture was then distilled under reduced pressure to remove acetonitrile, and the residue was stirred well together with diethyl ether, and then the upper ethereal layer remoVed by decantation. The operation was repeated twice to form the crystalline product, which was recrystallised from acetonitriles, yield of the title compound: 115 g, m.p. 195°-198° C. Infra-red (hereinafter abbreviated to IR) absorption spectrum (potassium bromide tablet) 2880, 1740, 1434, 1382, 1322, 1230, 1105, 745, 690, 520 and 505 cm-1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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solvent
Reaction Step Three
Name
2-carboxyethyl-triphenylphosphonium bromide

Synthesis routes and methods III

Procedure details

A mixture of 3-bromopropionic acid (50 g.), triphenylphosphine (85.8 g.) and acetonitrile (250 ml.) is heated under reflux for 23 hrs. and then 166 ml. of acetonitrile is removed by distillation. After cooling the remaining solution to room temperature, benzene (250 ml.) is added and the mixture is allowed to stand for 16 hrs. The solid which separates is removed by filtration to give 120.5 g. of the title compound, m.p. 197°-200°; infrared absorptions at 2900, 2610, 2540, 1745, 1620, 1585, 1485, 1435, 1385, 1325, 1230, 1110, 750, 725 and 690 cm-1 ; NMR peaks at 2.7-3.3 (broad), 3.5-4.2 (broad) and 7.6-7.9 (multiplet) δ.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
85.8 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
title compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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